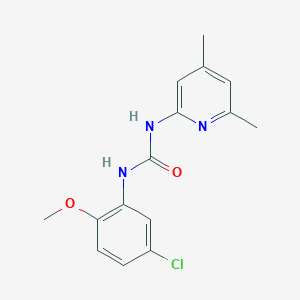![molecular formula C18H20N2O2 B5883618 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)
2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as MMMPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MMMPB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating neuronal excitability and synaptic plasticity.
作用機序
The mechanism of action of MMMPB involves its selective binding to the 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide receptor. This binding prevents the receptor from activating downstream signaling pathways, which leads to a decrease in neuronal excitability and synaptic plasticity. This mechanism is thought to underlie the therapeutic effects of MMMPB in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMMPB are primarily related to its antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. Studies have shown that MMMPB can reduce neuronal excitability and synaptic plasticity in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, MMMPB has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of glutamatergic signaling in the brain.
実験室実験の利点と制限
One advantage of using MMMPB in lab experiments is its high potency and selectivity for 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This allows researchers to selectively manipulate glutamatergic signaling in the brain without affecting other receptor subtypes. However, one limitation of using MMMPB is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on MMMPB. One area of interest is the development of more potent and selective 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide antagonists, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of MMMPB and its potential therapeutic applications in neurological and psychiatric disorders. Finally, the development of novel drug delivery systems for MMMPB may improve its pharmacokinetic properties and increase its clinical utility.
合成法
The synthesis of MMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-bromo-4-methylaniline, which is reacted with 4-morpholinecarboxylic acid to form 2-(4-morpholinyl)-4-methylaniline. This intermediate is then reacted with 2-bromoacetophenone to form 2-methyl-N-[2-(4-morpholinyl)phenyl]acetamide. Finally, this compound is treated with trifluoroacetic acid to remove the acetamide group and form MMMPB.
科学的研究の応用
MMMPB has been extensively studied in the field of medicinal chemistry due to its potent and selective antagonism of 2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide. This receptor subtype has been implicated in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. MMMPB has shown promise as a potential therapeutic agent for these disorders, as well as for other conditions such as anxiety and depression.
特性
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-2-3-7-15(14)18(21)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIQILUSWXSXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholin-4-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)





![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)


![N-{[(3-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5883631.png)
![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)